molecular formula C9H6BrF3N2 B13645911 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B13645911
M. Wt: 279.06 g/mol
InChI Key: DCIUPEXITNLHEC-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new benzimidazole derivative with a different substituent in place of the bromine atom .

Scientific Research Applications

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The bromine and methyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the combination of its substituents and the benzimidazole core. This combination imparts specific chemical properties, such as high thermal stability, resistance to oxidation, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

DCIUPEXITNLHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Br

Origin of Product

United States

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